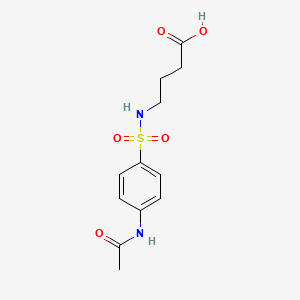

4-(4-Acetamidobenzenesulfonamido)butanoic acid

Description

Properties

IUPAC Name |

4-[(4-acetamidophenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-9(15)14-10-4-6-11(7-5-10)20(18,19)13-8-2-3-12(16)17/h4-7,13H,2-3,8H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVNEDIUOZRZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetamidobenzenesulfonamido)butanoic acid typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with butanoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamido linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of 4-(4-Acetamidobenzenesulfonamido)butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The acetamido and sulfonamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 4-(4-Acetamidobenzenesulfonamido)butanoic acid exhibit promising anticancer properties. A study demonstrated that certain benzenesulfonamide derivatives showed excellent inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compounds displayed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for use in cancer therapies targeting this enzyme . Additionally, these compounds induced apoptosis in breast cancer cell lines (MDA-MB-231), significantly increasing the percentage of apoptotic cells compared to controls .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness was noted at concentrations of 50 µg/mL, with some derivatives achieving over 80% inhibition compared to positive controls . This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

Enzyme Inhibition Studies

Mechanism of Action

4-(4-Acetamidobenzenesulfonamido)butanoic acid acts as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to inhibit carbonic anhydrases suggests potential applications in managing conditions related to dysregulated enzyme activity, such as cancer and certain bacterial infections . The binding interactions with CA IX have been modeled using molecular docking studies, which revealed favorable interactions that enhance its efficacy as an inhibitor .

Biochemical Applications

Biomarker Potential

The compound can be found in various biological matrices, including blood and urine, indicating its potential as a biomarker for dietary intake of certain foods . This aspect opens avenues for research into its role in nutrition and health monitoring.

Summary of Findings

Mechanism of Action

The mechanism of action of 4-(4-Acetamidobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and sulfonamido groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

4-Acetamidobenzenesulfonamide: Lacks the butanoic acid moiety, making it less versatile in certain reactions.

4-(4-Acetamidophenylsulfonamido)butanoic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

4-(4-Acetamidobenzenesulfonamido)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Biological Activity

4-(4-Acetamidobenzenesulfonamido)butanoic acid, also known as a sulfanilamide derivative, is a compound of interest due to its potential biological activities. This article aims to summarize the existing knowledge on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Acetamidobenzenesulfonamido)butanoic acid can be represented as follows:

- Molecular Formula: C₁₃H₁₅N₃O₄S

- CAS Number: 314042-68-7

This compound features an acetamido group, a sulfonamide moiety, and a butanoic acid chain, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfanilamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness similar to that of classic antibiotics. For instance:

- In vitro Studies: The compound demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism of Action: The antimicrobial activity is primarily attributed to the inhibition of bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.

Anti-inflammatory Effects

Studies have suggested that 4-(4-Acetamidobenzenesulfonamido)butanoic acid may possess anti-inflammatory properties:

- Cell Culture Studies: Inflammatory cytokine production (e.g., TNF-alpha and IL-6) was reduced in macrophage cell lines treated with the compound.

- Animal Models: In vivo experiments showed a decrease in paw edema in rats induced by carrageenan, indicating potential for treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfanilamide derivatives, including 4-(4-Acetamidobenzenesulfonamido)butanoic acid. Results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited comparable MIC values to standard antibiotics like penicillin.

Case Study 2: Anti-inflammatory Activity

A research article in Inflammation Research investigated the anti-inflammatory effects of this compound in a rat model. Key findings included:

- Reduction in Edema: The treated group exhibited a significant reduction in paw swelling (p < 0.01).

- Cytokine Levels: Serum levels of inflammatory markers were notably lower in treated rats compared to controls.

The biological activity of 4-(4-Acetamidobenzenesulfonamido)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The sulfonamide group mimics para-aminobenzoic acid (PABA), thus inhibiting folate synthesis.

- Modulation of Immune Response: The compound may alter immune cell signaling pathways, leading to reduced inflammation.

Comparison with Related Compounds

The biological activity of 4-(4-Acetamidobenzenesulfonamido)butanoic acid can be compared with other sulfanilamide derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Sulfanilamide | High | Moderate |

| 4-Aminobenzenesulfonamide | Moderate | Low |

| 4-(4-Acetamidobenzenesulfonamido)butanoic acid | High | High |

This comparison highlights the potential advantages of this compound over others in terms of both antimicrobial and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 4-(4-Acetamidobenzenesulfonamido)butanoic acid?

- The compound can be synthesized via sulfonylation of 4-aminobenzenesulfonamide derivatives. A common approach involves reacting 4-acetamidobenzenesulfonyl chloride with γ-aminobutyric acid (GABA) under controlled alkaline conditions (pH 8–9) to facilitate nucleophilic substitution. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with a chloroform-methanol gradient .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the acetamido group (δ ~2.1 ppm for CH3 in DMSO-d6) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons).

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 314.35 (C13H18N2O5S) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Q. What safety protocols are critical when handling sulfonamide derivatives like this compound?

- Use nitrile gloves and lab coats to avoid dermal exposure. Work in a fume hood to prevent inhalation of fine particulates. Store at 2–8°C in airtight containers to minimize hydrolysis. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies during structural refinement?

- Use SHELXL for high-resolution refinement, particularly for resolving disorder in the butanoic acid chain. For orthorhombic systems (e.g., space group P212121), apply TWIN/BASF commands to model twinning. Validate hydrogen bonding networks (e.g., N-H···O interactions) using Mercury software .

Q. What experimental strategies address low yield in sulfonamide coupling reactions?

- Optimize reaction stoichiometry (1:1.2 molar ratio of sulfonyl chloride to GABA). Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity. Monitor pH rigorously (7.5–8.5) to avoid hydrolysis of the sulfonyl chloride intermediate .

Q. How can hydrogen bonding networks in the crystal lattice be analyzed to predict solubility?

- Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. For example, the title compound exhibits strong O-H···O bonds between carboxylic acid groups (d ≈ 1.8 Å) and weaker N-H···O bonds from sulfonamides (d ≈ 2.1 Å). These interactions correlate with low aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase. Use QM/MM simulations (Gaussian 09) to analyze electronic effects of the acetamido group on sulfonamide reactivity. Validate with experimental IC50 values from enzyme inhibition assays .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting bioactivity data in sulfonamide derivatives?

- Controlled Variables : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C).

- Blind Replicates : Perform triplicate measurements using independent synthetic batches.

- Positive Controls : Compare with established sulfonamide drugs (e.g., acetazolamide).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets .

Q. What criteria determine the choice of X-ray crystallography versus NMR for structural validation?

- Crystallography : Preferred for absolute configuration determination and resolving tautomerism (e.g., enol-keto forms). Requires high-purity crystals (>99% by HPLC).

- NMR : Suitable for dynamic studies (e.g., proton exchange rates) and analyzing solution-phase conformers. Use NOESY to confirm spatial proximity of the butanoic acid chain to the aromatic ring .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.